molecular formula C11H6BrCl2NO B13336100 6-Bromo-2-chloro-3-methylquinoline-4-carbonyl chloride

6-Bromo-2-chloro-3-methylquinoline-4-carbonyl chloride

Cat. No.: B13336100
M. Wt: 318.98 g/mol
InChI Key: ZPUZVJMMWMQBIE-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methylquinoline-4-carbonyl chloride is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-methylquinoline-4-carbonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and chlorination of quinoline derivatives, followed by the introduction of the carbonyl chloride group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-chloro-3-methylquinoline-4-carbonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloro-4-methylquinoline
  • 6-Bromo-4-chloro-2-methylquinoline
  • 6-Bromo-2-methylquinoline
  • 6-Chloro-2-methylquinoline

Uniqueness

6-Bromo-2-chloro-3-methylquinoline-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H6BrCl2NO

Molecular Weight

318.98 g/mol

IUPAC Name

6-bromo-2-chloro-3-methylquinoline-4-carbonyl chloride

InChI

InChI=1S/C11H6BrCl2NO/c1-5-9(11(14)16)7-4-6(12)2-3-8(7)15-10(5)13/h2-4H,1H3

InChI Key

ZPUZVJMMWMQBIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1Cl)C(=O)Cl

Origin of Product

United States

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